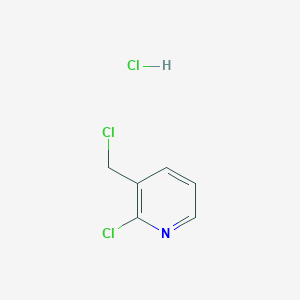

2-Chloro-3-(chloromethyl)pyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a chemical compound used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .

Synthesis Analysis

The synthesis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride involves the mixture of 2-methylpyridine and carbon tetrachloride. Sodium carbonate is added to this mixture and heated. When the temperature reaches 58-60°C, chlorine gas is introduced under light irradiation. The reaction endpoint is controlled by gas chromatography. After desolvation and distillation, the product is obtained by salting with hydrochloric acid .Molecular Structure Analysis

The empirical formula of 2-Chloro-3-(chloromethyl)pyridine hydrochloride is C6H6ClN · HCl . Its molecular weight is 164.03 .Chemical Reactions Analysis

2-Chloro-3-(chloromethyl)pyridine hydrochloride is used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .Physical And Chemical Properties Analysis

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a colorless solid with a melting point of 125-126°C. It is insoluble in water but soluble in carbon tetrachloride and chloroform .Wissenschaftliche Forschungsanwendungen

Magnetic Resonance Imaging (MRI) Contrast Agents

This compound has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex , which is a Zn2±sensitive MRI contrast agent. This application is significant in the field of medical imaging, where contrast agents are crucial for enhancing the visibility of internal body structures in MRI scans .

Synthesis of Plant Growth Regulators

It serves as an intermediate in the synthesis of plant growth regulators such as pyridine ethanol , which are essential for regulating plant growth and development .

Pharmaceutical Intermediates

The compound is also used as an intermediate in the production of pharmaceuticals like triprolidine , which is an antihistamine used to treat allergies .

Organic Synthesis

In organic chemistry, it is employed as a reagent in base-catalyzed alkylation reactions, particularly in the alkylation of p-tert-butylcalixarene in DMF (Dimethylformamide) .

Anti-inflammatory Research

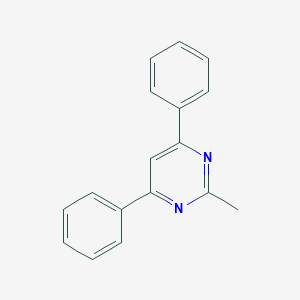

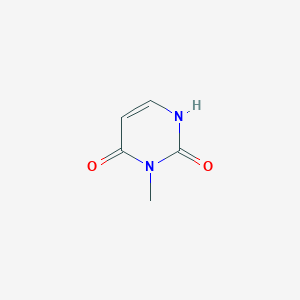

Research has indicated that incorporating electron-releasing moieties such as pyridine and chloromethyl on position-2 of the pyrimidine ring enhances inhibitory activities against NO secretion and iNOS expression, which are important factors in anti-inflammatory activities .

Synthesis of Trifluoromethylpyridines

It is used in various methods for synthesizing trifluoromethylpyridines, which are key intermediates in the production of agrochemicals and pharmaceuticals .

Wirkmechanismus

Target of Action

2-Chloro-3-(chloromethyl)pyridine hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceuticals and plant growth regulators . It is an alkylating agent , which means it can introduce an alkyl group into other molecules, making it a key player in many chemical reactions.

Mode of Action

As an alkylating agent, 2-Chloro-3-(chloromethyl)pyridine hydrochloride can transfer its chloromethyl group to other molecules . This property is crucial in its role as an intermediate in the synthesis of various compounds. The exact mode of action can vary depending on the specific reaction it’s involved in.

Biochemical Pathways

The specific biochemical pathways affected by 2-Chloro-3-(chloromethyl)pyridine hydrochloride would depend on the final compound that it’s used to synthesize. As an intermediate, it’s involved in the synthesis of a variety of different compounds, each of which could affect different biochemical pathways .

Action Environment

The action of 2-Chloro-3-(chloromethyl)pyridine hydrochloride as a chemical intermediate would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors could affect the efficiency of the reactions it’s involved in.

Safety and Hazards

Zukünftige Richtungen

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a key intermediate in the synthesis of plant growth regulators and medicines . Its future applications may include the development of new agrochemicals and pharmaceuticals.

Relevant Papers The papers retrieved provide valuable information about the synthesis, applications, and safety of 2-Chloro-3-(chloromethyl)pyridine hydrochloride . They highlight its use as a reagent in various chemical reactions and its potential for future applications in the agrochemical and pharmaceutical industries.

Eigenschaften

IUPAC Name |

2-chloro-3-(chloromethyl)pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGKULABRRMPMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627239 |

Source

|

| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(chloromethyl)pyridine hydrochloride | |

CAS RN |

106651-82-5 |

Source

|

| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)